Compound Description: This compound features a complex, multicyclic structure incorporating imidazo[2,1-b][1,3]thiazole, thiazolidin-4-one, and cyclohexane rings, alongside substituted benzene rings. The crystal structure demonstrates various intermolecular interactions, including hydrogen bonds and π–π stacking interactions. []
Compound Description: Synthesized from a pyrazole-1-carbothioamide precursor, this compound contains a 4,5-dihydro-1,3-thiazole ring linked to a substituted pyrazole and an N-(4-nitrophenyl)acetamide group. Its structure was confirmed through FTIR, NMR, and LCMS analysis. []
Compound Description: This series of compounds was designed as potential TrmD inhibitors, targeting a novel mechanism for antibacterial action. These compounds consist of thieno[2,3-d]pyrimidine and benzimidazole moieties, with various aryl/hetaryl chloroacetamides or benzyl chloride modifications at the sulfur atom. Molecular docking studies demonstrated high affinity of these compounds to P. aeruginosa TrmD, and antimicrobial activity screening revealed promising activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. []
Compound Description: Developed as non-imidazole histamine H3 ligands, this series investigates modifications of the lead compound, ADS-531 (2c). These compounds feature a 2-thiazole ring substituted with a n-propylpiperazine group at the 4-position, with variations in the length and substituents of the alkyl chain connected to the thiazole ring. The most active compound (3a) demonstrated high affinity for H3 receptors and a weak H1-antagonistic activity. ADS-531, lacking H1-antagonistic activity, displayed nanomolar affinity for both rat and human H3 receptors and showed activity in the central nervous system, affecting dopamine, noradrenaline, and serotonin levels without impacting histamine levels or feeding behavior in rats. []
Compound Description: Synthesized from cyclic 1,3-diones, this series of novel compounds features a partly saturated benzothiazole coupled with substituted piperazines. They were evaluated for antimicrobial activity against pathogenic strains of Gram-positive (Streptococcus mutans) and Gram-negative bacteria (Salmonella typhi), and fungal strains (Candida albicans 3018 and C. albicans 4748), using ciprofloxacin and fluconazole as reference drugs. Several compounds displayed promising antifungal and antibacterial properties. Notably, 7d, 7l, 7n, and 7r exhibited strong antibacterial activity, while 7j, 7l, and 7w demonstrated moderate antitubercular activity against Mycobacterium tuberculosis H37Rv. Molecular docking studies and predicted physicochemical and ADMET properties suggest the potential of this scaffold for developing antimicrobial agents. []
Compound Description: This series of compounds was synthesized from 3-aryl-2-chloropropanals by reacting them with thiourea, followed by acylation and subsequent reaction with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole. These derivatives were evaluated for their anticancer activity against 60 cancer cell lines derived from various cancer types. Several compounds, including 6a-c, 6e, and 6f, exhibited high selectivity and activity against melanoma, while 6a and 6g showed promising activity against breast cancer. []
Compound Description: Identified through a virtual screen targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of HIV-1 matrix (MA) protein, this compound exhibited anti-HIV-1 activity. It directly interacted with HIV-1 MA, competed with PI(4,5)P2 for MA binding, and reduced new virus production. Mutations within the MA PI(4,5)P2 binding site diminished its antiviral effect. Additionally, it exhibited broad neutralizing activity against group M HIV-1 isolates. []
Compound Description: This compound is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a non-competitive antagonist of the chemokine receptor CXCR3. It exhibits inverse agonistic properties and blocks the actions of the chemokines CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3. []
Compound Description: Similar to VUF10472, this compound is another 3H-pyrido[2,3-d]pyrimidin-4-one derivative and non-competitive CXCR3 antagonist. It also displays inverse agonism and inhibits the activity of CXCL10 and CXCL11 at human, rat, mouse, and rhesus macaque CXCR3. []
N-[5-(4-R-benzyl) thiazol-2-yl]-2-[5-(4-R1-benzylidene)-4-oxo-2-thioxotiazolidin-3-yl]acet- and propionamides
Compound Description: This series of compounds, incorporating both thiazole and thiazolidinone moieties, was synthesized by reacting 5-(4-R-benzyl)-1,3-thiazole-2-amines with appropriately substituted (5-R1-benzylidene-4-oxo-2-thioxotiazolidin-3-yl)acetic- and propionic acid chlorides. The antimicrobial activity assessment revealed that compounds 9a and 10h exhibited activity against S. aureus ATCC No. 25923. []
Compound Description: This diverse group of biuret derivatives was investigated for their antinociceptive effects in mice using the formalin test. Many compounds displayed notable analgesic properties. Compounds with specific substituents, such as benzyl and 2-methylquinoline-4-yl (C8) or phenylethyl and benzo[d]thiazol-2-ylthio (C9), exhibited significant pain reduction comparable to indomethacin. Unlike indomethacin, these biuret derivatives induced antinociception in both phases of the formalin test. []
Compound Description: This series of compounds, incorporating thiazole and thiazolidinone rings connected by a triazole ring, was synthesized to evaluate their antimicrobial potential. Characterized by IR, 1H NMR, and elemental analysis, these compounds were tested against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Aspergillus niger, and Candida albicans. []
Derivatives of 1,2-bis-sulfonamide
Compound Description: This broad class of compounds encompasses a vast array of structures containing the 1,2-bis-sulfonamide moiety. These compounds are known to modulate chemokine receptors, which are involved in various physiological and pathological processes, including inflammation and immune responses. []
Compound Description: This compound, along with others in its class, has been identified as a potential agent for treating and/or preventing skin ulcers. The pharmaceutical composition containing this compound is intended for subjects diagnosed with or at risk of developing skin ulcers. []
Compound Description: This compound is another example of a molecule with potential therapeutic use in treating and/or preventing skin ulcers, highlighting the diverse range of structures being investigated for this purpose. []
Compound Description: This compound, along with several other derivatives, is a known FabI inhibitor. FabI represents a promising target for antibacterial drug discovery. []
Compound Description: This partially hydrogenated pyridine derivative, synthesized from cyanothioacetamide, showed significant hepatoprotective and detoxifying effects in a rat model of paracetamol-alcoholic liver injury. At a dose of 5 mg/kg for ten days, CV046 effectively reduced total bilirubin levels and maintained normal ALT and AST activity, demonstrating its potential as a therapeutic agent for liver diseases. []
Compound Description: Similar to CV046, this partially hydrogenated pyridine, derived from cyanothioacetamide, demonstrated promising hepatoprotective and detoxifying properties in a rat model of paracetamol-alcoholic liver injury. Administering CV047 at 5 mg/kg for ten days resulted in a substantial reduction in total bilirubin levels, indicating its potential for treating liver diseases. []
Compound Description: This partially hydrogenated pyridine derivative, synthesized from cyanothioacetamide, exhibited significant hepatoprotective and detoxifying activity in a rat model of paracetamol-alcoholic liver injury. At a dose of 5 mg/kg for ten days, CV146 effectively decreased total bilirubin levels and maintained normal ALT and AST levels, demonstrating its potential for treating liver diseases. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.